4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene

Drug Metabolism CYP Inhibition Selectivity Profiling

4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene (CAS: 1590417-52-9) is a synthetic triarylmethane derivative with the molecular formula C21H18Cl2O2 and a molecular weight of 373.27 g/mol. It is characterized by a central methyl bridge connecting two para-chlorophenyl rings to a 1,3-dimethoxybenzene core.

Molecular Formula C21H18Cl2O2
Molecular Weight 373.3 g/mol
Cat. No. B12532939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene
Molecular FormulaC21H18Cl2O2
Molecular Weight373.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C21H18Cl2O2/c1-24-18-11-12-19(20(13-18)25-2)21(14-3-7-16(22)8-4-14)15-5-9-17(23)10-6-15/h3-13,21H,1-2H3
InChIKeyCEJDJXWRGZCLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene: Core Properties and Procurement-Relevant Classification


4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene (CAS: 1590417-52-9) is a synthetic triarylmethane derivative with the molecular formula C21H18Cl2O2 and a molecular weight of 373.27 g/mol . It is characterized by a central methyl bridge connecting two para-chlorophenyl rings to a 1,3-dimethoxybenzene core. The compound exhibits moderate lipophilicity and is primarily investigated as a pharmacological tool for its interactions with cytochrome P450 enzymes, monoamine transporters, and nicotinic acetylcholine receptors [1].

Why Unverified 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene Substitutes Risk Experimental Failure


Structural analogs of this compound, such as other diarylmethyl derivatives or dimethoxybenzene-containing molecules, can exhibit vastly different biological activity profiles due to subtle variations in substitution patterns [1]. For instance, the presence and position of chloro and methoxy groups critically influence target engagement potency, selectivity across CYP isoforms, and transporter binding [2]. Generic substitution without confirming the exact CAS registry (1590417-52-9) may introduce compounds with altered pharmacokinetic properties or unexpected off-target effects, undermining experimental reproducibility and data integrity .

Quantitative Differentiation of 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene from Key Analogs


Differential Inhibition of CYP1A1 vs. CYP2B1: A Key Selectivity Metric

4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene exhibits a distinct selectivity profile for cytochrome P450 enzymes, with an IC50 of 5,000 nM for CYP1A1 (aryl hydrocarbon hydroxylase) compared to an IC50 of 53,000 nM for CYP2B1 (aminopyrine N-demethylase) [1]. This >10-fold selectivity for CYP1A1 over CYP2B1 contrasts with non-selective CYP inhibitors and provides a defined window for mechanistic studies.

Drug Metabolism CYP Inhibition Selectivity Profiling

Monoamine Transporter Selectivity: Preferential Serotonin Uptake Inhibition Over Dopamine and Norepinephrine

In functional uptake assays, the compound demonstrates a marked preference for inhibiting serotonin reuptake (IC50 = 100 nM) over dopamine reuptake (IC50 = 900 nM) and norepinephrine reuptake (IC50 = 443 nM) [1]. This 9-fold selectivity for SERT over DAT is a quantifiable feature that distinguishes it from non-selective monoamine transporter inhibitors.

Neuropharmacology Transporter Inhibition Monoamine Uptake

Nicotinic Acetylcholine Receptor (nAChR) Subtype Antagonism Profile

The compound displays potent antagonism at multiple nAChR subtypes with the following IC50 values: α3β4 (1.8 nM), α4β2 (12.0 nM), α4β4 (15.0 nM), and α1β1γδ (7.9 nM) [1]. This broad, high-potency nAChR antagonism is a key differentiator from compounds with narrower subtype selectivity.

Nicotinic Receptors Antagonism Neuropharmacology

In Vivo Efficacy in Smoking Cessation Models: Dose-Response Differentiation

In mouse models of nicotine-induced behaviors, the compound shows differential efficacy across assays, with ED50 values of 1.2 mg/kg (tail-flick), 4.9 mg/kg (locomotor activity), and 9.2 mg/kg (hypothermia) [1]. This indicates a quantifiable, dose-dependent effect on nicotine's antinociceptive and locomotor-stimulant properties.

Behavioral Pharmacology Smoking Cessation In Vivo Efficacy

Structural Differentiation from Resveratrol Analog PDM-11

4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene is a triarylmethane with a saturated central carbon, whereas PDM-11 (1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene) is a stilbene derivative with a trans-olefinic linkage . This structural divergence results in distinct molecular geometries and electronic properties, leading to different biological target engagement profiles, as PDM-11 is known as an AhR antagonist while the target compound has not been reported to interact with AhR.

Aryl Hydrocarbon Receptor Antioxidant Structural Biology

Evidence-Based Application Scenarios for 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene in Drug Discovery and Chemical Biology


CYP1A1-Selective Probe in Drug Metabolism Studies

Given its >10-fold selectivity for inhibiting CYP1A1 over CYP2B1 [1], this compound serves as a valuable tool for dissecting the specific role of CYP1A1 in xenobiotic metabolism, carcinogen activation, and drug-drug interaction studies in vitro. Its use can help avoid confounding results from concomitant CYP2B1 inhibition.

Serotonergic System Modulation with Reduced Dopaminergic Off-Target Effects

With a 9-fold preference for inhibiting serotonin reuptake over dopamine reuptake [1], this compound is suitable for in vitro and ex vivo studies focused on the serotonergic system, such as investigating mechanisms of depression, anxiety, or appetite regulation, while minimizing interference with dopaminergic pathways.

Broad-Spectrum Nicotinic Receptor Antagonism for Addiction and Neuromuscular Research

The compound's nanomolar potency against multiple nAChR subtypes (IC50 ranging from 1.8 to 15.0 nM) [1] makes it an excellent candidate for studying cholinergic signaling in models of nicotine addiction, cognitive function, and neuromuscular transmission. Its in vivo efficacy in reducing nicotine-induced behaviors further supports its use in preclinical smoking cessation research [2].

Negative Control or Comparator in AhR-Focused Assays

Structurally distinct from resveratrol analogs like PDM-11 that act as AhR antagonists [1], this compound can be employed as a negative control or comparator in studies investigating aryl hydrocarbon receptor signaling pathways, ensuring that observed effects are not due to off-target AhR modulation.

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